molecular formula C13H20N2O4 B1669963 Deanol acetamidobenzoate CAS No. 3635-74-3

Deanol acetamidobenzoate

Cat. No.: B1669963
CAS No.: 3635-74-3
M. Wt: 268.31 g/mol
InChI Key: XTWZHJXJIIUEJP-UHFFFAOYSA-N
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Description

Deanol acetamidobenzoate is CNS stimulant. It can be caused elevated blood choline levels, can be used in Treatment of Choreiform Movement Disorders.

Properties

IUPAC Name

4-acetamidobenzoic acid;2-(dimethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.C4H11NO/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(2)3-4-6/h2-5H,1H3,(H,10,11)(H,12,13);6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWZHJXJIIUEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)O.CN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189880
Record name Deanol acetamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3635-74-3
Record name Deanol acetamidobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3635-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deanol acetamidobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003635743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cervoxan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97399
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Record name Deanol acetamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(acetamido)benzoic acid, compound with 2-(dimethylamino)ethanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DEANOL ACETAMIDOBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSQ17GL1CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: One study mentions Deanol acetamidobenzoate inhibiting the blood-brain barrier transport of choline. How does this relate to its proposed mechanism?

A: This finding adds complexity to the understanding of this compound's action. [] While it might increase acetylcholine precursors, it also appears to compete with choline for transport across the blood-brain barrier, potentially limiting its availability for acetylcholine synthesis in the brain. [] This dual action could explain why some studies failed to observe the expected increase in brain acetylcholine levels following this compound administration. [, ]

Q2: What were the main limitations observed in the studies investigating this compound's effectiveness for movement disorders?

A: Several limitations were evident. Many studies had small sample sizes, limiting the generalizability of their findings. [, , ] Some lacked standardized assessment methods for movement disorders, making it difficult to compare results across studies. [, ] The potential influence of placebo effects and the lack of consistent evidence for increased brain acetylcholine levels further complicate the interpretation of the results. [, , ]

Q3: Considering the research findings, what are the future directions for this compound research?

A: Future research should prioritize well-controlled, large-scale clinical trials with standardized outcome measures to clarify this compound's efficacy in various movement disorders. [, , , ] Investigating the drug's pharmacokinetics, including its interaction with the blood-brain barrier and its influence on choline metabolism, is crucial to understand its true impact on acetylcholine levels in the brain. [, ] Exploring alternative therapeutic avenues targeting the dopamine-acetylcholine imbalance, considering the complex nature of these disorders, is also essential. []

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